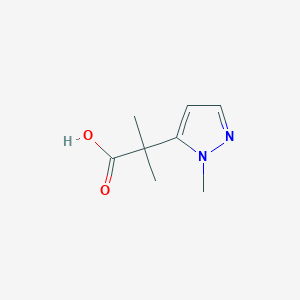![molecular formula C14H13N3O B2856469 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile CAS No. 1164560-54-6](/img/structure/B2856469.png)
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile has a variety of applications in scientific research. It has been used in the synthesis of a number of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of peptides and proteins, and it has been used to study the structure and function of enzymes and other biological molecules.
Wirkmechanismus
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is an electrophilic reagent, meaning that it reacts with nucleophilic groups such as amines, alcohols, and carboxylic acids. This property makes it useful for the synthesis of a variety of organic compounds. In addition, this compound has been used in the synthesis of peptides and proteins, where it can react with the carboxyl group of an amino acid to form a peptide bond.
Biochemical and Physiological Effects
This compound has been used in a number of biochemical and physiological studies. It has been used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs and other compounds on cells and tissues. In addition, this compound has been used in the synthesis of peptides and proteins, which can be used to study the structure and function of proteins and other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is a useful reagent for a variety of laboratory experiments. It is relatively stable and can be stored for extended periods of time. In addition, it is relatively inexpensive and easy to obtain. However, it is also a potentially hazardous compound and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile in scientific research. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. In addition, it could be used in the synthesis of polymers and other materials. Furthermore, it could be used to study the structure and function of enzymes and other biological molecules, as well as to study the effects of drugs and other compounds on cells and tissues. Finally, it could be used to study the structure and function of proteins and other biological molecules.
Synthesemethoden
2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile is typically synthesized via a two-step process. The first step involves the reaction of 2-methoxy-3-toluidinopropenal with malononitrile in the presence of a base such as potassium carbonate. This reaction produces the intermediate this compound. The second step involves the reaction of the intermediate with a reducing agent such as sodium borohydride, which produces the final product.
Eigenschaften
IUPAC Name |
2-[(E)-1-methoxy-3-(4-methylanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-13(6-4-11)17-8-7-14(18-2)12(9-15)10-16/h3-8,17H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYSBEPTKWCVOQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=C(C#N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2856389.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)

![5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2856394.png)



![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)

![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
